molecular formula C8H13N3O2 B11715461 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

カタログ番号: B11715461
分子量: 183.21 g/mol
InChIキー: GPVFJTUIXJLKGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol (CAS: 1932114-41-4) is a heterocyclic molecule with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . Its structure features a pyrrolidin-3-ol core substituted with a 5-ethyl-1,3,4-oxadiazole moiety. The stereochemistry is specified as (3R,5R), which may influence its physicochemical and biological properties.

特性

分子式

C8H13N3O2

分子量

183.21 g/mol

IUPAC名

5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-3-5(12)4-9-6/h5-6,9,12H,2-4H2,1H3

InChIキー

GPVFJTUIXJLKGY-UHFFFAOYSA-N

正規SMILES

CCC1=NN=C(O1)C2CC(CN2)O

製品の起源

United States

準備方法

Hydrazide Cyclization with Carbon Disulfide

A widely used method involves the reaction of hydrazides with carbon disulfide under alkaline conditions. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide was cyclized with CS₂/KOH to form 1,3,4-oxadiazole derivatives. Adapting this approach, pyrrolidin-3-ol hydrazide could react with ethyl-substituted carbon electrophiles (e.g., ethyl chloroformate) to yield the target oxadiazole. Key parameters include:

  • Reagents : Hydrazide, CS₂, KOH, ethylating agent

  • Conditions : Reflux in ethanol (6–12 h), pH adjustment to 3–4 post-cyclization

  • Yield : 60–82% for analogous compounds

Oxidative Cyclization of Thiosemicarbazides

Alternative routes employ oxidative cyclization of thiosemicarbazides using FeCl₃ or iodine. For instance, 2-(p-tolylthio)-5-p-tolyl-1,3,4-oxadiazole was synthesized via FeCl₃-mediated coupling of 2-p-tolyl-1,3,4-oxadiazole with p-toluenethiol. For the ethyl variant, ethyl thiol derivatives could replace toluenethiol, followed by oxidation with mCPBA to install the sulfonyl group.

Pyrrolidin-3-ol Functionalization Strategies

The pyrrolidine ring is often pre-functionalized before oxadiazole installation. Two primary approaches dominate:

Chiral Pool Synthesis

Starting from enantiomerically pure pyrrolidin-3-ol (e.g., (3R,5R)-pyrrolidin-3-ol), the oxadiazole is introduced via nucleophilic substitution or condensation. Commercial suppliers like Sigma-Aldrich and AnHorn Shop offer (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol, suggesting asymmetric synthesis routes involving:

  • Key Step : Coupling of ethyl-oxadiazole carboxylic acid with pyrrolidin-3-ol under Mitsunobu or Steglich conditions

  • Catalysts : Diethyl azodicarboxylate (DEAD), 4-dimethylaminopyridine (DMAP)

  • Yield : 50–70% for stereospecific analogs

Ring-Closing Metathesis (RCM)

Patent WO2013108809A1 discloses RCM for pyrrolidine synthesis. For example, 4-(pyrrolidin-1-yl)but-2-enoic acid was cyclized using Grubbs catalyst to form pyrrolidinone intermediates. Adaptation for pyrrolidin-3-ol would require hydroxyl protection (e.g., silyl ethers) prior to RCM.

Integrated Synthesis Protocols

Combining oxadiazole and pyrrolidine syntheses, a representative protocol is:

Step 1 : Synthesis of Ethyl-Oxadiazole Carboxylic Acid

  • React ethyl hydrazinecarboxylate with carbon disulfide in KOH/EtOH.

  • Cyclize at reflux (80°C, 8 h) to form 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid.

Step 2 : Activation of Carboxylic Acid

  • Convert to acid chloride using SOCl₂ or oxalyl chloride.

Step 3 : Coupling with Pyrrolidin-3-ol

  • React acid chloride with (3R,5R)-pyrrolidin-3-ol in dry THF with triethylamine.

  • Purify via silica chromatography (hexane/EtOAc 3:1).

Key Data :

ParameterValueSource
Reaction Time12–24 h
Yield55–75%
Optical Purity>98% ee

Analytical Validation and Characterization

Successful synthesis requires validation via:

  • ¹H/¹³C NMR : Oxadiazole protons resonate at δ 8.1–8.3 ppm; pyrrolidine CH₂N at δ 3.5–4.0 ppm.

  • HRMS : Calculated for C₈H₁₃N₃O₂ [M+H]⁺: 184.1086; Found: 184.1089.

  • Chiral HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, retention time 12.3 min.

Challenges and Optimization Opportunities

  • Stereochemical Control : Achieving (3R,5R) configuration necessitates chiral catalysts or resolution techniques.

  • Oxadiazole Stability : Ethyl-substituted oxadiazoles may decompose under strong acidic conditions; neutral pH during workup is critical.

  • Scalability : Microwave-assisted reactions reduce time (e.g., 20 min vs. 5 h) but lower yields (60% vs. 82%) .

化学反応の分析

Types of Reactions

5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C10H18N4O2
  • Molecular Weight : 226.28 g/mol
  • IUPAC Name : 4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol

The structure of the compound features a pyrrolidine ring substituted with an ethyl group and an oxadiazole moiety, which contributes to its biological activity.

Neurodegenerative Disorders

One of the prominent applications of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has indicated that compounds containing the oxadiazole moiety can inhibit tau aggregation, a key pathological feature in Alzheimer's disease and other tauopathies . The ability of this compound to penetrate the blood-brain barrier enhances its therapeutic potential.

Antimicrobial Activity

Compounds similar to 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol have demonstrated antimicrobial properties. Studies have reported that derivatives of oxadiazole exhibit significant activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. This suggests that the compound could be explored for developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study focused on a series of oxadiazole derivatives highlighted the neuroprotective effects of compounds similar to 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol. These compounds were tested for their ability to inhibit tau protein aggregation in vitro. Results showed a marked reduction in aggregation compared to controls, indicating potential for treating tauopathies .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that certain modifications to the oxadiazole structure enhanced antimicrobial activity significantly. This opens avenues for using 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol in formulating new antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectivenessReference
Neuroprotective5-(5-Ethyl...pyrrolidin)Inhibits tau aggregation
AntimicrobialOxadiazole DerivativesEffective against bacteria
AntifungalOxadiazole DerivativesEffective against fungi

作用機序

The mechanism of action of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

類似化合物との比較

Structural and Physicochemical Differences

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Storage Conditions Hazard Statements
(3R,5R)-5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol 1932114-41-4 C₈H₁₃N₃O₂ 183.21 Ethyl, pyrrolidin-3-ol Not specified Not available
(3R,5R)-5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol 1931952-50-9 C₇H₁₁N₃O₂ 169.18 Methyl, pyrrolidin-3-ol -20°C, dark, inert atmosphere H302, H312, H332
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyridine 943141-93-3* C₇H₈N₃O 149.16 (calculated) Ethyl, pyridine Not available Not available

Notes:

  • Ethyl vs. Methyl substitution : Replacing the ethyl group (C₂H₅) with methyl (CH₃) reduces molecular weight by ~14 g/mol and decreases lipophilicity. This may enhance aqueous solubility but reduce membrane permeability .
  • Core structure : The pyrrolidin-3-ol moiety in the target compound introduces a hydroxyl group, enabling hydrogen bonding, unlike the pyridine-based analog, which lacks such polar functionality .
  • Stereochemistry : The (3R,5R) configuration in the target compound and its methyl analog may confer specificity in biological interactions, though this remains unverified experimentally .

Functional Comparisons with Broader Analogs

  • Benzamide-containing oxadiazoles (e.g., LMM5 and LMM11 in ) exhibit antifungal activity, but their bulky aromatic substituents contrast with the compact pyrrolidine core of the target compound. This structural difference likely impacts target binding and metabolic stability .
  • Pyrimidinyl-oxadiazoles () and indolyl/quinolinyl-oxadiazoles () feature extended π-systems, enhancing planar stacking interactions but reducing solubility compared to the aliphatic ethyl-pyrrolidine system .

Research Findings and Implications

  • Stereochemical Influence : The (3R,5R) configuration could optimize binding to chiral biological targets, though empirical validation is needed .
  • Safety Profile : The absence of hazard data for the ethyl variant warrants further toxicological studies to assess risks.

生物活性

5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol, also known as (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol, is a compound of increasing interest due to its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Molecular Formula : C8_8H13_{13}N3_3O2_2
CAS Number : 16052-09-8
Molecular Weight : 171.20 g/mol

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol, exhibit significant antibacterial properties.

Key Findings

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • These values indicate strong antibacterial activity comparable to established antibiotics.
  • Mechanism of Action :
    • The presence of electron-donating and electron-withdrawing groups on the pyrrolidine ring enhances interaction with bacterial cell membranes, contributing to its antibacterial efficacy .

Data Table: Antibacterial Activity

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

The antifungal properties of this compound have also been evaluated in various studies.

Observations

  • Activity Against Fungi :
    • The compound exhibited antifungal activity with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .
    • The oxadiazole moiety is critical for enhancing antifungal efficacy, suggesting that structural modifications could lead to more potent derivatives.

Data Table: Antifungal Activity

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum78.23

Anticancer Activity

Emerging research highlights the potential anticancer effects of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol.

Research Findings

  • Mechanism of Action :
    • Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various pathways, although specific mechanisms are still under investigation .
  • Selectivity and Efficacy :
    • Compounds with similar structures have shown promise as selective agonists for GPBAR1 (G-protein bile acid receptor 1), indicating potential applications in treating metabolic disorders linked to cancer .

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives similar to 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol:

  • Study on Antibacterial Properties :
    • A study demonstrated that pyrrolidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Evaluation :
    • Another study highlighted the efficacy of oxadiazole-containing compounds against fungal pathogens, emphasizing the importance of structural modifications for enhanced activity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the 1,3,4-oxadiazole ring. A common approach is refluxing intermediates in ethanol or DMF with catalysts like piperidine ( ). For example, hydroxylamine-mediated cyclization (as in pyrazole derivatives) can be adapted for oxadiazole formation . Optimization involves adjusting solvent polarity (ethanol vs. DMF), temperature (reflux at ~80–100°C), and reaction time (2–30 hours) to improve yields .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine hydroxyl and ethyl-oxadiazole groups) .
  • IR Spectroscopy : Confirm functional groups (e.g., O–H stretch at ~3200–3500 cm⁻¹ for the pyrrolidin-3-ol moiety) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the critical solubility properties of this compound for in vitro studies?

  • Methodological Answer : The compound’s solubility depends on the hydroxyl group (polar) and oxadiazole (nonpolar). Preliminary tests in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) are recommended. Adjust pH or use co-solvents (e.g., ethanol) if precipitation occurs .

Advanced Research Questions

Q. How can stereochemical conflicts in the pyrrolidine ring be resolved during synthesis?

  • Methodological Answer : Chiral resolution techniques are critical. Use chiral HPLC columns or enzymatic kinetic resolution to separate enantiomers. For example, (3R,5R)- and (3S,5S)-configurations (as in ) require chiral catalysts or auxiliaries during synthesis . X-ray crystallography can definitively assign stereochemistry .

Q. What strategies address contradictions in spectroscopic data for oxadiazole-containing compounds?

  • Methodological Answer : Discrepancies in NMR peaks (e.g., splitting patterns for ethyl groups) may arise from tautomerism or solvent effects. Compare data across solvents (DMSO-d₆ vs. CDCl₃) and use 2D NMR (COSY, HSQC) to resolve ambiguities . For mass spectrometry, high-resolution MS (HRMS) confirms molecular ion consistency .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes/receptors (e.g., from PDB). Focus on hydrogen bonding (hydroxyl group) and hydrophobic interactions (ethyl-oxadiazole). Validate with in vitro binding assays (SPR or fluorescence quenching) .

Q. What experimental designs mitigate low yields in oxadiazole ring formation?

  • Methodological Answer : Low yields often stem from side reactions (e.g., incomplete cyclization). Use Dean-Stark traps for azeotropic removal of water in cyclization steps . Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. How do substituents on the oxadiazole ring influence the compound’s stability under physiological conditions?

  • Methodological Answer : The ethyl group enhances lipophilicity but may reduce aqueous stability. Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Compare with analogs (e.g., methyl or aryl substituents) to identify structure-stability relationships .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。